molecular formula C14H18BrNO3S B597220 3-Bromo-5-methyl-1-tosylazepan-4-one CAS No. 1247885-24-0

3-Bromo-5-methyl-1-tosylazepan-4-one

Cat. No.: B597220
CAS No.: 1247885-24-0
M. Wt: 360.266
InChI Key: QPCYWHTZCWLLKY-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1-tosylazepan-4-one is a brominated azepanone derivative featuring a seven-membered lactam ring substituted with a bromine atom at position 3, a methyl group at position 5, and a tosyl (p-toluenesulfonyl) protecting group at position 1. This compound is commercially available through six suppliers, as noted in chemical databases . Its molecular formula is inferred to be C₁₄H₁₈BrNO₃S, with a molecular weight of approximately 360.3 g/mol. The tosyl group enhances its stability and reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science research.

Properties

CAS No.

1247885-24-0

Molecular Formula

C14H18BrNO3S

Molecular Weight

360.266

IUPAC Name

3-bromo-5-methyl-1-(4-methylphenyl)sulfonylazepan-4-one

InChI

InChI=1S/C14H18BrNO3S/c1-10-3-5-12(6-4-10)20(18,19)16-8-7-11(2)14(17)13(15)9-16/h3-6,11,13H,7-9H2,1-2H3

InChI Key

QPCYWHTZCWLLKY-UHFFFAOYSA-N

SMILES

CC1CCN(CC(C1=O)Br)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of 3-bromo-5-methyl-1-tosylazepan-4-one with three related compounds is summarized below:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications
This compound Azepanone 3-Br, 5-Me, 1-Tosyl ~360.3 Synthesis intermediate, nucleophilic reactions
3-Bromo-5-methyl-1-phenyl-1H-pyrazole Pyrazole 3-Br, 5-Me, 1-Ph ~211.1 Ligand design, medicinal chemistry
3-Bromo-5-methyl-1-propyl-1H-pyrazole Pyrazole 3-Br, 5-Me, 1-Pr ~191.1 Catalysis, agrochemical research
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one Pyrazol-3-one 4-Br, 5-BrCH₂, 2-(4'-iPrPh), 1-Me ~329.2 (m/z 331 [M+H]⁺) Bifunctional alkylation, drug discovery
Key Observations :
  • Core Structure Differences: The azepanone ring (7-membered lactam) in the target compound offers greater conformational flexibility compared to the rigid 5-membered pyrazole or pyrazol-3-one rings in analogues. This flexibility may influence binding interactions in medicinal chemistry applications .
  • Substituent Effects :
    • The tosyl group in the target compound acts as a robust protecting group and enhances leaving-group ability, facilitating substitution reactions. In contrast, phenyl or propyl groups in pyrazole derivatives prioritize steric or electronic modulation .
    • The dual bromine atoms in the pyrazol-3-one derivative () increase electrophilicity, making it more reactive in alkylation reactions compared to the single bromine in the target compound .

Stability and Commercial Availability

  • The target compound’s tosyl group improves stability under acidic or basic conditions, whereas pyrazole derivatives may exhibit sensitivity to oxidation. The pyrazol-3-one analogue’s bromomethyl group could render it moisture-sensitive .
  • Commercial availability varies significantly: the target compound is supplied by six vendors, while its pyrazole analogues are less accessible (1–3 suppliers) .

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